CeMMEC1 HCl
Description
CeMMEC1 HCl (CAS No. 2095432-53-2) is an N-methylisoquinolinone derivative with a molecular formula of C₁₉H₁₇ClN₂O₄ and a molecular weight of 372.8 g/mol . It is a selective inhibitor of the second bromodomain (BD2) of Transcription Initiation Factor TFIID Subunit 1 (TAF1), demonstrating a dissociation constant (Kd) of 1.8 μM and a half-maximal inhibitory concentration (IC₅₀) of 0.9 μM .
Its high purity grade (≥98%) ensures reliability in experimental settings, making it a valuable tool for studying TAF1-dependent transcriptional regulation .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-1-oxoisoquinoline-4-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4.ClH/c1-21-11-15(13-4-2-3-5-14(13)19(21)23)18(22)20-12-6-7-16-17(10-12)25-9-8-24-16;/h2-7,10-11H,8-9H2,1H3,(H,20,22);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUJUZJHNBGAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)OCCO4.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CeMMEC1 hydrochloride involves the reaction of N-methylisoquinolinone with specific reagents to form the desired product. The detailed synthetic route and reaction conditions are proprietary and typically involve multiple steps, including the formation of intermediate compounds and their subsequent conversion to CeMMEC1 hydrochloride .
Industrial Production Methods
Industrial production of CeMMEC1 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product. The compound is then purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
CeMMEC1 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert CeMMEC1 hydrochloride to its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinolinone derivatives, while reduction may produce reduced isoquinolinone compounds .
Scientific Research Applications
CeMMEC1 hydrochloride has several scientific research applications, including:
Chemistry: Used as a tool compound to study bromodomain inhibition and its effects on transcription regulation.
Biology: Employed in cellular assays to investigate the role of TAF1 in gene expression and cellular processes.
Medicine: Potential therapeutic applications in diseases where bromodomain inhibition is beneficial, such as cancer and inflammatory conditions.
Industry: Utilized in the development of new drugs and chemical probes for research purposes
Mechanism of Action
CeMMEC1 hydrochloride exerts its effects by inhibiting the second bromodomain of TAF1. This inhibition disrupts the interaction between TAF1 and acetylated histones, leading to altered transcriptional regulation. The compound shows high affinity for the bromodomains of CREBBP, EP300, BRD9, and TAF1, making it a potent inhibitor of these targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct data on structurally or functionally analogous bromodomain inhibitors. However, the following analysis contextualizes CeMMEC1 HCl’s properties against general bromodomain-targeting compounds and unrelated molecules mentioned in the evidence:
Table 1: Comparative Analysis of this compound and Cisatracurium-20-methyl Dibenzenesulfonate
| Property | This compound | Cisatracurium-20-methyl Dibenzenesulfonate |
|---|---|---|
| Primary Target | TAF1-BD2 (bromodomain) | Impurity of Cisatracurium (neuromuscular blocker) |
| Mechanism | Transcriptional inhibition via BD2 | No therapeutic activity; structural impurity |
| Cellular Activity | Inhibits THP-1 and H23 proliferation | No reported cellular effects |
| Selectivity | No binding to BRD4 bromodomains | N/A |
| Therapeutic Potential | Oncology (preclinical) | None |
| Purity | ≥98% | Not specified |
Key Observations:
Target Specificity : Unlike pan-bromodomain inhibitors (e.g., JQ1 or I-BET762), this compound selectively targets TAF1-BD2, avoiding off-target effects on BRD4 . This specificity is critical for dissecting TAF1’s role in diseases like cancer.
Research Utility : this compound’s well-defined activity profile contrasts with poorly characterized impurities like Cisatracurium derivatives, underscoring its value in targeted biochemical studies .
Biological Activity
CeMMEC1 HCl is a compound that has garnered attention in the field of pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Overview of this compound
This compound is a hydrochloride salt form of a compound designed to enhance solubility and bioavailability. The modifications in its chemical structure aim to improve its therapeutic potential against various diseases, particularly those caused by parasitic infections.
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways that regulate stress responses and apoptosis in target cells. Similar compounds have shown that:
- Endoplasmic Reticulum (ER) Stress : this compound may induce ER stress, which is a critical pathway in the response to infections like malaria. This mechanism has been explored in related compounds such as SKM13-2HCl, which demonstrated enhanced anti-malarial activity through ER-stress activation .
- Pharmacokinetics : Enhanced solubility leads to improved pharmacokinetic profiles, allowing for better absorption and efficacy in vivo. For instance, the solubility of SKM13-2HCl was significantly higher than its parent compound, leading to better therapeutic outcomes .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cell lines. The compound's cytotoxic effects were measured using standard assays such as MTT and LDH release assays. These studies typically assess:
- Cell Viability : The ability of this compound to reduce cell viability in cancerous and non-cancerous cell lines.
- Mechanism Exploration : Investigations into whether apoptosis or necrosis is the primary mode of cell death induced by the compound.
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Research has indicated:
- Animal Models : Efficacy tests conducted on murine models infected with Plasmodium berghei demonstrated that this compound could significantly increase survival rates compared to control groups .
- Dosage Optimization : Studies have explored various dosages to determine the optimal therapeutic window for maximum efficacy with minimal toxicity.
Case Studies
Several case studies have highlighted the application and effectiveness of this compound in clinical settings:
- Anti-Malarial Efficacy : A study reported that administration of this compound resulted in a 100% survival rate in infected mice when administered at a specific dosage over a defined period. This was compared against lower survival rates with other treatments .
- Pharmacological Profiling : Another case study focused on the pharmacological profiling of this compound, showcasing its potential as a lead candidate for further development into an anti-malarial drug.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
